molecular formula C11H26N2O3 B1259257 O,O'-Bis(2-aminopropyl) polypropylene glycol-block-polyethylene glycol-block-polypropylene glycol

O,O'-Bis(2-aminopropyl) polypropylene glycol-block-polyethylene glycol-block-polypropylene glycol

Cat. No.: B1259257
M. Wt: 234.34 g/mol
InChI Key: RDSVPKGMYHANML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Jeffamine ED-2001 is a diamine in which two primary amino groups are at either end of what is essentially a poly(ethylene glycol) (PEG)backbone, consisting of blocks of ethylene oxide and propylene oxide. In the diagram, m ~ 39,;  (l + n) ~ 6. The compound is one of a series of related compounds commonly used to crystallise proteins. It has a role as a crystallisation adjutant. It is a jeffamine diamine, a diamine and a polyether.

Scientific Research Applications

Application in Dye-Sensitized Solar Cells

O,O'-Bis(2-aminopropyl) polypropylene glycol-block-polyethylene glycol-block-polypropylene glycol (600) has been utilized as a gelator and ionic conductor in quasi-solid state electrolytes for dye-sensitized solar cells (DSSCs). This compound enables the creation of functional quasi-solid state DSSCs with transparent TiO2 films, contributing to efficient conversion of solar light to electrical energy (Sygkridou, Rapsomanikis, & Stathatos, 2017).

Enhancing Adhesion and Proliferation of Osteoblasts

In tissue engineering, this compound has been used to graft onto maleic anhydride-modified PLA, resulting in a material with significantly improved anti-nonspecific protein absorption properties. This development enhances the adhesion and proliferation of osteoblasts, indicating potential applications in tissue engineering and drug delivery (Wang Yuanliang, 2008).

Formation of ZnO Superstructures

This compound has been instrumental in the synthesis of ZnO nano- and microparticles, leading to the formation of mesocrystals with complex superstructures. These superstructures are formed through a multiple stage aggregation process and exhibit properties useful for diverse applications, including optical and electronic devices (Klaumünzer et al., 2014).

Development in Solid Polymer Electrolytes

In the field of electrochemical devices, this compound has been employed in the creation of comb-shaped solid polymer electrolytes (SPEs). These SPEs demonstrate significant potential for use in various electrochemical devices, marked by high ionic conductivity and electrochemical stability (Deka et al., 2019).

Properties

Molecular Formula

C11H26N2O3

Molecular Weight

234.34 g/mol

IUPAC Name

1-[2-[1-(2-aminopropoxy)propan-2-yloxy]ethoxy]propan-2-amine

InChI

InChI=1S/C11H26N2O3/c1-9(12)6-14-4-5-16-11(3)8-15-7-10(2)13/h9-11H,4-8,12-13H2,1-3H3

InChI Key

RDSVPKGMYHANML-UHFFFAOYSA-N

Canonical SMILES

CC(COCCOC(C)COCC(C)N)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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